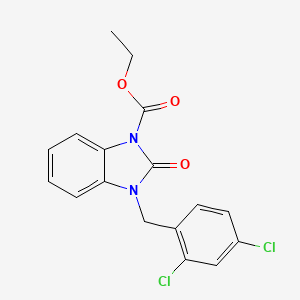

ethyl 3-(2,4-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields, including medicine and materials science .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a fused ring system. The benzimidazole ring is a bicyclic structure, and the dichlorobenzyl and ethyl groups would add further complexity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the benzimidazole ring might participate in reactions typical of aromatic compounds, while the ethyl group might undergo reactions typical of alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the benzimidazole ring, the dichlorobenzyl group, and the ethyl group .Scientific Research Applications

Synthesis of Complex Molecules

- Ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate has been used as a starting material in a solvent-free preparation of ethyl 1-oxo-1,2dihydro-pyrimido[1,6-a]benzimidazol-4-carboxylates, demonstrating an efficient method for synthesizing complex molecules under environmentally friendly conditions (Meziane et al., 1998).

Exploration of Reaction Pathways

- Studies have explored the reaction between certain compounds, leading to a mixture of products and shedding light on possible reaction pathways and the influence of experimental parameters on product distribution. This research is crucial for developing new synthetic routes and optimizing existing ones (Maquestiau & Eynde, 2010).

Development of Proton Transport Materials

- The proton conductivity of linear ethylene oxide oligomers tethered to benzimidazole units highlights the potential of these materials for applications in fuel cells and other areas requiring efficient proton transport. This research contributes to the development of new materials for energy conversion and storage technologies (Persson & Jannasch, 2003).

Anticancer and Immunomodulatory Activities

- Novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives have been investigated for their immunomodulatory and anticancer activities, showcasing the potential of benzimidazole derivatives in developing new therapeutic agents (Abdel‐Aziz et al., 2009).

Catalytic Systems for Organic Synthesis

- Sulfonic acid-functionalized imidazolium salts in combination with FeCl3 have been used as catalytic systems for the synthesis of benzimidazoles, demonstrating high efficiency and selectivity under mild conditions. This research contributes to the development of greener and more sustainable catalytic processes in organic synthesis (Khazaei et al., 2011).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

A structurally similar compound, dichlorobenzyl alcohol, is known to have antiseptic properties, suggesting that it may target bacteria and viruses associated with mouth and throat infections .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific data . Based on its structural similarity to dichlorobenzyl alcohol, it might interact with microbial cell membranes, leading to their disruption .

Result of Action

A compound with a similar structure, vhc-7 (ethyl 3-(2,4-dichlorobenzyl)-2-oxoindoline-3-carboxylate), has been identified as a highly potent selective ac8 agonist . This suggests that our compound might also exhibit significant biological activity.

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .

Cellular Effects

It is believed that the compound may influence cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is likely that the compound’s effects vary with different dosages, and that there may be threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that the compound interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

It is likely that the compound interacts with various transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name |

ethyl 3-[(2,4-dichlorophenyl)methyl]-2-oxobenzimidazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O3/c1-2-24-17(23)21-15-6-4-3-5-14(15)20(16(21)22)10-11-7-8-12(18)9-13(11)19/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMBNIYRIWSVIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide](/img/structure/B2959662.png)

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2959666.png)

![(Z)-1-(2,6-dichlorophenyl)-N-[(Z)-(2,6-dichlorophenyl)methylideneamino]methanimine](/img/structure/B2959667.png)

![8-Ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2959668.png)

![N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-chlorobenzamide](/img/structure/B2959670.png)

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2959673.png)

![N-1,3-benzodioxol-5-yl-2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2959675.png)